ent-17-Hydroxy-15-kauren-19-oic acid

Übersicht

Beschreibung

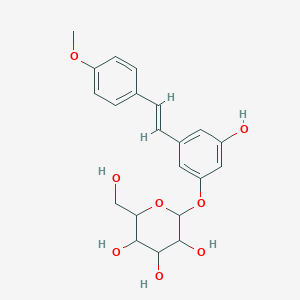

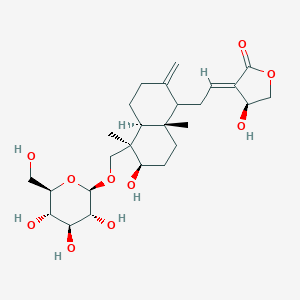

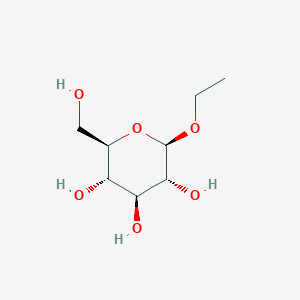

Ent-17-Hydroxy-15-kauren-19-oic acid, also known as 17-hydroxy-(4alpha)-kaur-15-en-18-Oic acid, is a type of organic compound known as kaurane diterpenoids . These are diterpene alkaloids with a structure based on the kaurane skeleton . It can be isolated from the leaves of Laetia thamnia L. and has shown cytotoxicity to human prostate LNCaP2 cells .

Molecular Structure Analysis

The molecular formula of ent-17-Hydroxy-15-kauren-19-oic acid is C20H30O3 . It belongs to the class of organic compounds known as kaurane diterpenoids, which are diterpene alkaloids with a structure based on the kaurane skeleton .Wissenschaftliche Forschungsanwendungen

-

Application in Nutraceuticals and Functional Foods

- Field : Food Science

- Summary : 5F is found in Adenostemma lavenia (L.) O. Kuntze, an Asteraceae, and is used as a folk remedy for inflammatory disorders .

- Methods : The anti-melanogenic activities of the water extracts of A. lavenia leaves were compared in mouse B16F10 melanoma cells .

- Results : The treatment of mice with the water extract of A. lavenia leaf suppresses pigmentation in their hairs .

-

Application in Cancer Therapy

- Field : Oncology

- Summary : 5F is known to exert antitumor activity in several kinds of malignant cancer cells by leading cancer cells to apoptosis .

- Methods : In one study, FITC-doped nanoparticles were used for the accumulation and delivery of 5F in nasopharyngeal carcinoma CNE2 tumours transplanted in nude mice . In another study, 5F was used to treat C26 murine colon carcinoma cells .

- Results : In vivo studies demonstrated that nanoparticles could efficiently deliver 5F in CNE2 transplanted tumours, and the tumour growth was effectively inhibited by the drug-loaded nanoparticles with minimal side effects . In the study with C26 cells, the growth of colorectal cancer (CRC) was inhibited .

-

Application in Antibacterial Treatments

- Field : Microbiology

- Summary : Kaurenoic acid (ent-kaur-16-en-19-oic acid or kauren-19-oic acid) is a diterpene with antibacterial activity against Gram-positive bacteria .

- Methods : The antibacterial activity of kaurenoic acid is typically evaluated using in vitro assays, such as the disk diffusion method or broth microdilution method .

- Results : Despite its potential, its low solubility and blood lytic activity on erythrocytes might make it a poor pharmaceutical candidate .

-

Application in Anti-inflammatory Treatments

- Field : Pharmacology

- Summary : Kaurenoic acid has been studied for its medicinal properties and seems to have anti-inflammatory properties . It decreases leukocyte migration .

- Methods : The anti-inflammatory activity of kaurenoic acid is typically evaluated using in vivo models of inflammation, such as the carrageenan-induced paw edema model in rats .

- Results : Kaurenoic acid has been found to significantly reduce inflammation in these models .

-

Application in Uterine Relaxation

- Field : Obstetrics and Gynecology

- Summary : Kaurenoic acid also has uterine relaxant activity via calcium blockade and opening ATP-sensitive potassium channels .

- Methods : The uterine relaxant activity of kaurenoic acid is typically evaluated using in vitro assays, such as the isolated uterus contraction model .

- Results : Kaurenoic acid has been found to significantly relax the uterus in these models .

-

Application in Antiprotozoal Treatments

- Field : Parasitology

- Summary : Kaurenoic acid has antiprotozoal activities against Trypanosoma cruzi and Leishmania amazonensis .

- Methods : The antiprotozoal activity of kaurenoic acid is typically evaluated using in vitro assays, such as the parasite growth inhibition assay .

- Results : Kaurenoic acid has been found to significantly inhibit the growth of these parasites .

Eigenschaften

IUPAC Name |

14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h11,13,15-16,21H,3-10,12H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQHVCXFKPCQNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(=C4)CO)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | ent-17-Hydroxy-15-kauren-19-oic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

ent-17-Hydroxykaur-15-en-19-oic acid | |

CAS RN |

35030-38-7 | |

| Record name | ent-17-Hydroxy-15-kauren-19-oic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

193 - 194 °C | |

| Record name | ent-17-Hydroxy-15-kauren-19-oic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B210242.png)

![methyl (1S,4aS,7R,7aS)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1S)-1-[(E)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210384.png)

![methyl (1R,4aR,5R,7aR)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B210404.png)

![Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-](/img/structure/B210586.png)

![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)